
5-(Bromomethyl)-3,3'-bipyridine
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Overview
Description
5-(Bromomethyl)-3,3'-bipyridine is a heterocyclic organic compound that features a bromomethyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3'-bipyridine typically involves the bromination of a precursor pyridine compound. One common method involves the reaction of 3-(pyridin-3-yl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3,3'-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Coordination Chemistry
5-(Bromomethyl)-3,3'-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential in catalysis and photochemistry. The nitrogen atoms in the bipyridine rings act as electron donors, allowing the formation of chelate complexes with metal ions. Such complexes are pivotal in various catalytic cycles that facilitate chemical transformations .
Key Applications:
- Catalysis: Metal complexes derived from this compound are utilized in catalytic processes for organic synthesis.
- Photochemistry: Its metal complexes are involved in light absorption and energy transfer processes.
Medicinal Chemistry
Research into the biological activity of this compound has revealed its potential as an antimicrobial and anticancer agent. Studies suggest that compounds containing similar bipyridine structures can inhibit bacterial growth and induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage .
Biological Activities:
- Antimicrobial Activity: Compounds with halogenated pyridine derivatives have shown effectiveness against pathogens like Staphylococcus aureus. They disrupt cellular processes or inhibit enzyme activity.
- Anticancer Potential: Clinical studies indicate that bipyridine derivatives can induce significant cytotoxicity in various cancer types by promoting apoptosis .
Materials Science
In materials science, this compound serves as a precursor for synthesizing advanced materials, including polymers and nanomaterials. Its derivatives are employed in developing sensors and electronic devices due to their unique electronic properties .
Applications in Materials:
- Polymer Synthesis: Used as an intermediate for creating functionalized polymers with specific properties.
- Nanotechnology: Its metal complexes are explored for applications in nanomaterials and electronic devices.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of bipyridine derivatives against various bacterial strains. The results indicated that halogenated derivatives exhibited enhanced activity compared to non-halogenated counterparts, demonstrating minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
Case Study 2: Anticancer Activity
A clinical trial assessed the effects of bipyridine derivatives on human cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis through oxidative stress mechanisms, leading to DNA damage and cell cycle arrest .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3,3'-bipyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways. This reactivity is exploited in drug design to create molecules that can selectively inhibit or activate target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(pyridin-3-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-5-(pyridin-3-yl)pyridine: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(Hydroxymethyl)-5-(pyridin-3-yl)pyridine: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.
Uniqueness
5-(Bromomethyl)-3,3'-bipyridine is unique due to its bromomethyl group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C11H9BrN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
3-(bromomethyl)-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H,5H2 |
InChI Key |
BBAAMYMOVJOSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CBr |
Origin of Product |
United States |
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